Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate primarily targets specific enzymes and receptors within the biological system. The compound’s triazole and pyridazine moieties are known to interact with various enzymes, potentially inhibiting their activity. These targets play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways .
Mode of Action
This compound interacts with its targets by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, rendering them inactive. The compound’s benzamidoethyl group enhances its binding affinity, ensuring a more effective inhibition .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in nucleotide synthesis and protein metabolism. By inhibiting key enzymes in these pathways, the compound disrupts the synthesis of nucleotides and proteins, leading to impaired cell growth and proliferation. This disruption can have downstream effects such as reduced cellular energy production and increased apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, with high bioavailability due to its lipophilic nature. It is distributed widely throughout the body, crossing cellular membranes easily. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly via the kidneys .
Result of Action
The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes. At the molecular level, the compound’s action results in the accumulation of inactive enzyme-substrate complexes, leading to a decrease in the overall enzymatic activity within the cell. This can cause cell cycle arrest and trigger programmed cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound The compound is most stable at physiological pH and body temperature. Additionally, the presence of other drugs or compounds can affect its binding affinity and overall efficacy.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as Methyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, are known to interact with a variety of enzymes and receptors
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other triazole compounds .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c1-34-24(33)17-7-9-18(10-8-17)26-21(31)15-35-22-12-11-19-27-28-20(30(19)29-22)13-14-25-23(32)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLRAGDKIGHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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